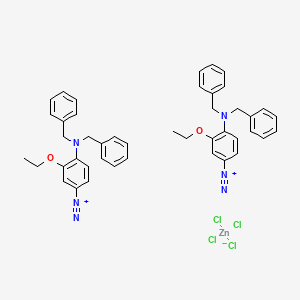

4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-)

Description

4-(Dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2−) is a diazonium salt complex with a tetrachlorozinc counterion. This compound is characterized by its dibenzylamino and ethoxy substituents on the benzenediazonium core, which confer unique electronic and steric properties. Its synthesis typically involves diazotization of aniline derivatives followed by ion exchange with zinc chloride . The tetrachlorozinc(2−) counterion stabilizes the diazonium species, enhancing its applicability in coupling reactions and materials chemistry.

Properties

CAS No. |

84455-44-7 |

|---|---|

Molecular Formula |

C44H44Cl4N6O2Zn |

Molecular Weight |

896.0 g/mol |

IUPAC Name |

4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

WAZIYKAKHFKLCY-UHFFFAOYSA-J |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps:

Formation of the diazonium salt: This is achieved by diazotization of 4-(dibenzylamino)-3-ethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures.

Coupling with zinc chloride: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) can undergo several types of chemical reactions:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions typically occur under mild conditions.

Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component like phenol or aniline.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products

Substitution Reactions: Substituted benzene derivatives.

Coupling Reactions: Azo compounds.

Reduction Reactions: Aniline derivatives.

Scientific Research Applications

4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Materials Science: The compound can be used in the preparation of advanced materials, including polymers and dyes.

Biological Studies: It may be used in the development of bioactive molecules and pharmaceuticals.

Industrial Applications: The compound can be utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) involves its diazonium group, which is highly reactive and can participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparisons

- Dibenzylamino Group: Present in all compared compounds, this group enhances solubility in organic solvents and stabilizes intermediates via resonance. In 4-(dibenzylamino)-3-ethoxybenzenediazonium, it reduces electrophilicity at the diazonium center compared to non-alkylated analogs, moderating reactivity in coupling reactions .

Counterion Effects

- Tetrachlorozinc(2−) vs. Other Counterions :

Tetrachlorozinc(2−) provides superior stabilization compared to sulfate or tetrafluoroborate ions due to its strong Lewis acidity, which coordinates with the diazonium nitrogen. This contrasts with sulfonate-based counterions (e.g., in ), which rely on electrostatic stabilization alone .

Table 2. Reactivity and Stability Metrics

| Property | 4-(Dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2−) | 4-(Dibenzylamino)cyclohexanone | Benzenediazonium chloride |

|---|---|---|---|

| Thermal Stability (°C) | >100 (decomposes) | Stable to 150 | <0 (explosive) |

| Solubility in THF | High | Moderate | Low |

| Coupling Reaction Efficiency (Aryl C–N) | 70–80% | N/A | >90% (but hazardous) |

Biological Activity

Chemical Structure and Properties

The compound "4-(dibenzylamino)-3-ethoxybenzenediazonium; tetrachlorozinc(2-)" is a complex organic molecule characterized by its diazonium and zinc coordination features. Its molecular formula is , indicating a substantial molecular weight and a complex structure that may influence its biological interactions.

Diazonium compounds, including those with amino substituents, are known for their reactivity, particularly in electrophilic aromatic substitution reactions. The presence of the dibenzylamino group can enhance the solubility and stability of the compound in biological systems, potentially leading to various biological activities such as:

- Antimicrobial Activity : Some diazonium salts exhibit antimicrobial properties due to their ability to form reactive species that can damage microbial cell membranes.

- Cytotoxic Effects : Research indicates that certain diazonium compounds can induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study demonstrated that related diazonium compounds could inhibit the growth of specific cancer cell lines by inducing apoptosis. The mechanism involved ROS generation, leading to mitochondrial dysfunction and cell death.

- Antimicrobial Studies : Another research article focused on the antimicrobial properties of similar diazonium compounds against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as antibacterial agents.

- Zinc Coordination Effects : The incorporation of zinc ions in coordination complexes has been shown to enhance biological activity. Zinc is crucial for many enzymatic processes in the body, and its presence in this compound may influence its bioavailability and efficacy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.